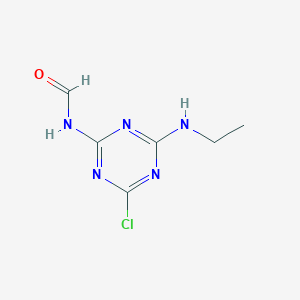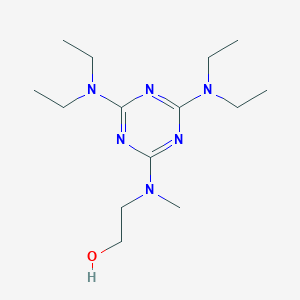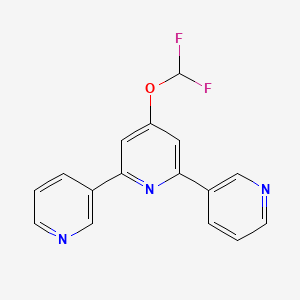
4-(difluoromethoxy)-2,6-dipyridin-3-ylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethoxy)-2,6-dipyridin-3-ylpyridine is a compound that belongs to the class of nitrogen-containing heterocycles. This compound is characterized by the presence of a difluoromethoxy group attached to a pyridine ring, which is further connected to two additional pyridine rings. The incorporation of fluorine atoms into organic molecules often imparts unique properties, such as increased stability, lipophilicity, and altered biological activity, making such compounds valuable in various fields, including pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethoxy)-2,6-dipyridin-3-ylpyridine typically involves the introduction of the difluoromethoxy group onto a pyridine scaffold. One common method involves the reaction of a suitable pyridine derivative with difluoromethylating agents under controlled conditions. For instance, difluoromethylation can be achieved using reagents such as ClCF₂H or other difluorocarbene precursors .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Such methods often include the recycling of by-products to minimize waste and reduce production costs. For example, the preparation of related compounds has been optimized to recycle bromine anions using suitable oxidizing agents, thereby improving the overall efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
4-(Difluoromethoxy)-2,6-dipyridin-3-ylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the pyridine rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in further applications .
Aplicaciones Científicas De Investigación
4-(Difluoromethoxy)-2,6-dipyridin-3-ylpyridine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-(difluoromethoxy)-2,6-dipyridin-3-ylpyridine involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or receptors, leading to altered cellular processes. The presence of the difluoromethoxy group can enhance the compound’s binding affinity and selectivity for its targets, thereby modulating its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other difluoromethoxylated nitrogen-containing heterocycles, such as:
4-(Difluoromethoxy)aniline: Used in the synthesis of various pharmaceuticals and agrochemicals.
3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid: Studied for its potential therapeutic effects in pulmonary fibrosis.
Trifluoromethyl ethers: Known for their stability and lipophilicity, used in both agrochemical and pharmaceutical research.
Uniqueness
4-(Difluoromethoxy)-2,6-dipyridin-3-ylpyridine stands out due to its unique combination of three pyridine rings and the difluoromethoxy group. This structure imparts distinct physicochemical properties, such as enhanced stability and specific biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
1214383-64-8 |
|---|---|
Fórmula molecular |
C16H11F2N3O |
Peso molecular |
299.27 g/mol |
Nombre IUPAC |
4-(difluoromethoxy)-2,6-dipyridin-3-ylpyridine |
InChI |
InChI=1S/C16H11F2N3O/c17-16(18)22-13-7-14(11-3-1-5-19-9-11)21-15(8-13)12-4-2-6-20-10-12/h1-10,16H |
Clave InChI |
MAYCQWYRKVHDCT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=CC(=CC(=N2)C3=CN=CC=C3)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




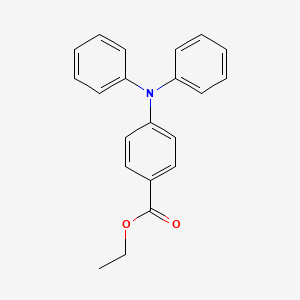
![({4-[Bis(2-iodoethyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B15250796.png)
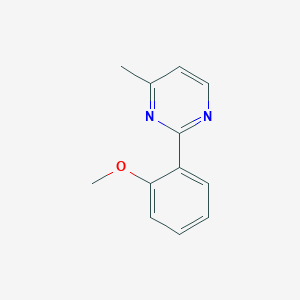
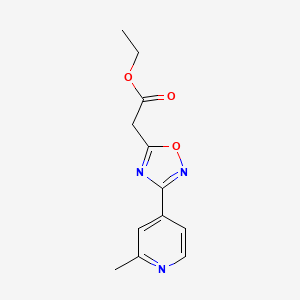
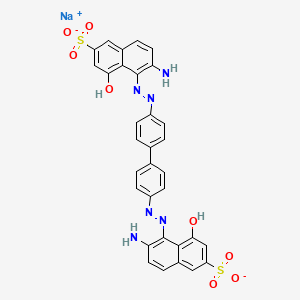
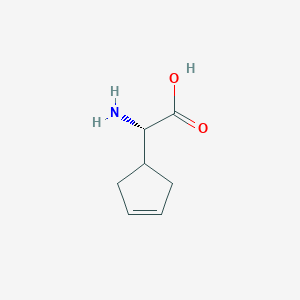

![N-(2,3-Dihydro-1H-inden-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine hydrochloride](/img/structure/B15250833.png)


